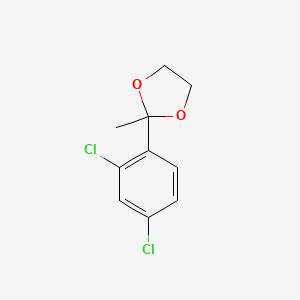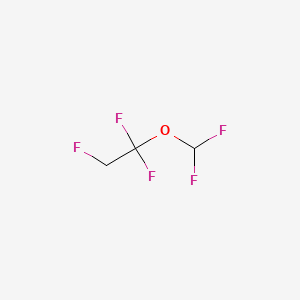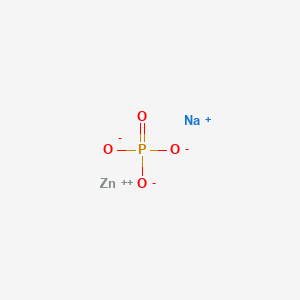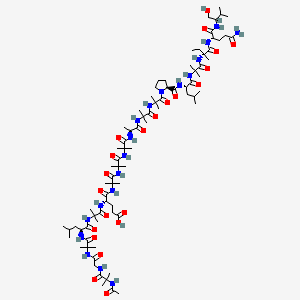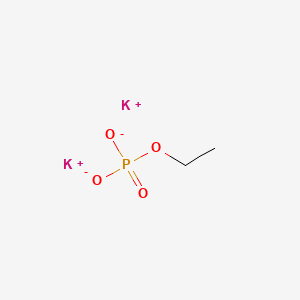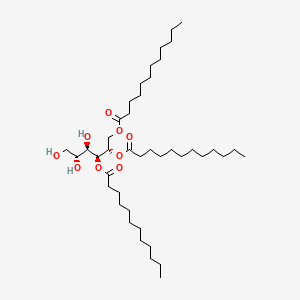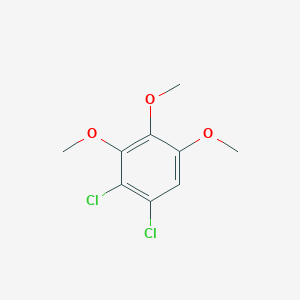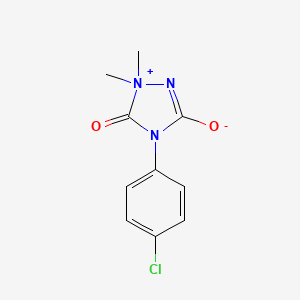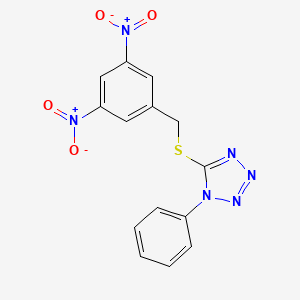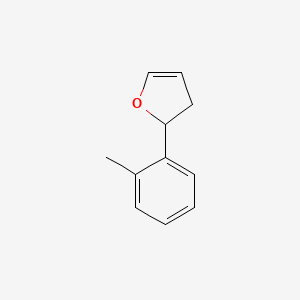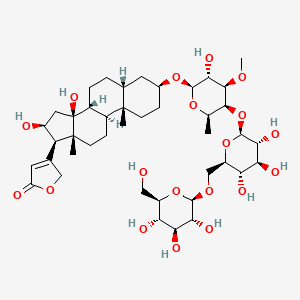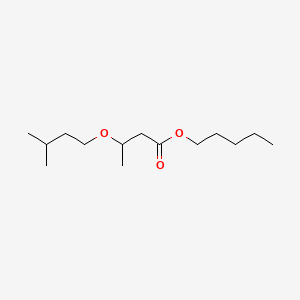
Pentyl 3-(3-methylbutoxy)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 3-(3-methylbutoxy)butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from the reaction of pentanol and 3-(3-methylbutoxy)butanoic acid. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including pentyl 3-(3-methylbutoxy)butyrate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-(3-methylbutoxy)butanoic acid chloride reacts with pentanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Another method involves the direct esterification of 3-(3-methylbutoxy)butanoic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient esterification and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 3-(3-methylbutoxy)butyrate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products Formed
Hydrolysis: 3-(3-methylbutoxy)butanoic acid and pentanol.
Reduction: Corresponding primary alcohols.
Transesterification: New esters with different alkoxy groups.
Aplicaciones Científicas De Investigación
Pentyl 3-(3-methylbutoxy)butyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of pentyl 3-(3-methylbutoxy)butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pentyl butyrate: Another ester with a similar structure but different alkoxy group.
Ethyl butyrate: An ester with a shorter alkoxy chain.
Methyl butyrate: An ester with the shortest alkoxy chain among the similar compounds.
Uniqueness
Pentyl 3-(3-methylbutoxy)butyrate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Its longer alkoxy chain compared to similar esters like ethyl and methyl butyrate results in different solubility, boiling point, and reactivity .
Propiedades
Número CAS |
94231-94-4 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
pentyl 3-(3-methylbutoxy)butanoate |
InChI |
InChI=1S/C14H28O3/c1-5-6-7-9-17-14(15)11-13(4)16-10-8-12(2)3/h12-13H,5-11H2,1-4H3 |
Clave InChI |
JLBRCEFDGLMHPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CC(C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


